molecular formula C7H14ClN B3045677 2-(2-Chloroethyl)piperidine CAS No. 111781-62-5

2-(2-Chloroethyl)piperidine

Cat. No.: B3045677
CAS No.: 111781-62-5
M. Wt: 147.64 g/mol
InChI Key: KNQRANIYPRMMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)piperidine is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis as an intermediate and catalyst. It plays a significant role in the manufacture of synthetic drugs, dyes, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Chloroethyl)piperidine is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions. The product is then purified by extraction, crystallization, and further purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroethyl)piperidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a reagent and catalyst in organic synthesis, along with its potential anticancer properties, sets it apart from other similar compounds .

Properties

IUPAC Name

2-(2-chloroethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQRANIYPRMMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388506
Record name 2-(2-chloroethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111781-62-5
Record name 2-(2-chloroethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloroethyl)piperidine
Reactant of Route 2
2-(2-Chloroethyl)piperidine
Reactant of Route 3
2-(2-Chloroethyl)piperidine
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)piperidine
Reactant of Route 5
2-(2-Chloroethyl)piperidine
Reactant of Route 6
2-(2-Chloroethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.